molecular formula C9H15ClO B13189364 3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane

3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane

Cat. No.: B13189364
M. Wt: 174.67 g/mol
InChI Key: CIKFGJHQOHCKLV-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane is an organic compound that belongs to the class of oxolanes It features a chloromethyl group attached to a cyclopropyl and a methyloxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane typically involves the reaction of cyclopropylmethanol with chloromethyl methyl ether in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

  • Cyclopropylmethanol + Chloromethyl Methyl Ether → this compound

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of automated reactors and real-time monitoring systems ensures the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane undergoes various types of chemical reactions, including:

  • Substitution Reactions : The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
  • Oxidation Reactions : The compound can be oxidized to form corresponding oxolane derivatives.
  • Reduction Reactions : Reduction of the chloromethyl group can yield cyclopropylmethanol derivatives.
Common Reagents and Conditions:
  • Substitution : Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethyl sulfoxide.
  • Oxidation : Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction : Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
  • Substitution : Formation of azido, thiocyanato, or alkoxy derivatives.
  • Oxidation : Formation of oxolane carboxylic acids or ketones.
  • Reduction : Formation of cyclopropylmethanol derivatives.

Scientific Research Applications

3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane has a wide range of applications in scientific research, including:

  • Chemistry : Used as an intermediate in the synthesis of complex organic molecules and polymers.
  • Biology : Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
  • Medicine : Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
  • Industry : Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound a valuable tool in mechanistic studies.

Comparison with Similar Compounds

Similar Compounds:

  • 3-(Chloromethyl)-2-methyl-3-methyloxolane
  • 3-(Chloromethyl)-2-cyclopropyl-3-ethyloxolane
  • 3-(Bromomethyl)-2-cyclopropyl-3-methyloxolane

Uniqueness: 3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane is unique due to the presence of both a cyclopropyl group and a chloromethyl group attached to the oxolane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H15ClO

Molecular Weight

174.67 g/mol

IUPAC Name

3-(chloromethyl)-2-cyclopropyl-3-methyloxolane

InChI

InChI=1S/C9H15ClO/c1-9(6-10)4-5-11-8(9)7-2-3-7/h7-8H,2-6H2,1H3

InChI Key

CIKFGJHQOHCKLV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC1C2CC2)CCl

Origin of Product

United States

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